molecular formula C11H20N3NaO6P+ B12372064 Bialaphos (sodium)

Bialaphos (sodium)

Cat. No.: B12372064
M. Wt: 344.26 g/mol
InChI Key: GVAUVTRMVFRLGJ-WQYNNSOESA-N
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Description

Bialaphos (sodium) is a natural herbicide produced by the bacteria Streptomyces hygroscopicus and Streptomyces viridochromogenes. It is also known by the ISO common name bilanafos. Bialaphos is a protoxin and is nontoxic in its original form. When metabolized by a plant, it releases the glutamic acid analog glufosinate, which inhibits glutamine synthetase, leading to the accumulation of ammonium and disruption of primary metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bialaphos is a tripeptide consisting of two L-alanine molecules and an L-glutamic acid analog called phosphinothricin. The biosynthetic pathway involves the incorporation of these amino acids into the tripeptide structure. The production of bialaphos involves the fermentation of Streptomyces hygroscopicus or Streptomyces viridochromogenes under specific conditions that promote the synthesis of the compound .

Industrial Production Methods: Industrial production of bialaphos typically involves large-scale fermentation processes. The bacteria are cultured in bioreactors, and the compound is extracted and purified from the fermentation broth. The purification process may involve several steps, including filtration, precipitation, and chromatography, to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: Bialaphos undergoes hydrolysis when introduced into a nonresistant plant cell. It is converted to phosphinothricin through the action of peptidases. Phosphinothricin is a potent inhibitor of glutamine synthetase, leading to the accumulation of ammonia within the plant .

Common Reagents and Conditions: The hydrolysis of bialaphos to phosphinothricin is facilitated by the enzyme phosphinothricin acetyl transferase. This reaction occurs under physiological conditions within the plant cells .

Major Products Formed: The major product formed from the hydrolysis of bialaphos is phosphinothricin, which is responsible for its herbicidal activity .

Scientific Research Applications

Bialaphos is widely used in scientific research, particularly in plant transformation experiments. It serves as a selection agent for plants that have been genetically modified to express the bar gene, which confers resistance to bialaphos. This allows researchers to identify and select transformed plants with high efficiency .

In addition to its use in plant biotechnology, bialaphos has applications in studying the metabolism of nitrogen in plants. Its ability to inhibit glutamine synthetase makes it a valuable tool for investigating the role of this enzyme in various metabolic pathways .

Mechanism of Action

Bialaphos is a protoxin that is converted to the active herbicidal agent phosphinothricin within plant cells. Phosphinothricin inhibits glutamine synthetase, an enzyme crucial for the assimilation of ammonia and the synthesis of glutamine. The inhibition of glutamine synthetase leads to the accumulation of ammonia, which disrupts primary metabolism and ultimately results in the death of the plant .

Comparison with Similar Compounds

Bialaphos is similar to other phosphonate herbicides, such as glyphosate and glufosinate. it is unique in its structure as a tripeptide and its mode of action involving the release of phosphinothricin. Unlike glyphosate, which inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate synthase, bialaphos targets glutamine synthetase .

List of Similar Compounds:
  • Glyphosate
  • Glufosinate
  • Phosalacine

These compounds share similar herbicidal properties but differ in their chemical structures and specific targets within plant metabolism .

Properties

Molecular Formula

C11H20N3NaO6P+

Molecular Weight

344.26 g/mol

IUPAC Name

sodium;(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-[hydroxymethyl(oxo)phosphaniumyl]butanoyl]amino]propanoyl]amino]propanoate

InChI

InChI=1S/C11H20N3O6P.Na/c1-6(9(16)14-7(2)11(18)19)13-10(17)8(12)3-4-21(20)5-15;/h6-8,15H,3-5,12H2,1-2H3,(H2-,13,14,16,17,18,19);/q;+1/t6-,7-,8-;/m0./s1

InChI Key

GVAUVTRMVFRLGJ-WQYNNSOESA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)[O-])NC(=O)[C@H](CC[P+](=O)CO)N.[Na+]

Canonical SMILES

CC(C(=O)NC(C)C(=O)[O-])NC(=O)C(CC[P+](=O)CO)N.[Na+]

Origin of Product

United States

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